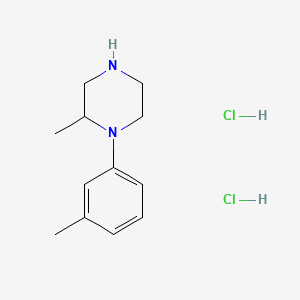
rac-Epinephrine-3-O-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Epinephrine-3-O-sulfate: is a derivative of epinephrine, a hormone and neurotransmitter. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, d-epinephrine and l-epinephrine. This compound is known for its adrenergic receptor binding and biological activity in various human tissues, including adipocytes, blood platelets, and mononuclear leukocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Epinephrine-3-O-sulfate typically involves the sulfation of epinephrine. This process can be achieved by reacting epinephrine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide to facilitate the formation of the sulfate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: rac-Epinephrine-3-O-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and amine groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides are used.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
rac-Epinephrine-3-O-sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the study of adrenergic compounds.
Biology: Investigated for its effects on adrenergic receptors in various cell types, including adipocytes and leukocytes.
Medicine: Explored for its potential therapeutic applications in treating conditions like asthma and bronchospasm due to its bronchodilator properties.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
Mechanism of Action
rac-Epinephrine-3-O-sulfate exerts its effects by acting as a non-selective agonist at α- and β-adrenergic receptors, which are G-protein-coupled receptors. The main therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production. This results in the relaxation of smooth muscle tissues, including bronchial smooth muscles, thereby alleviating bronchospasm and improving breathing .
Comparison with Similar Compounds
Norepinephrine: Another adrenergic agonist, primarily acting on α-adrenergic receptors, used in the treatment of hypotension and shock.
Isoproterenol: A synthetic catecholamine and non-selective β-adrenergic agonist, used as a bronchodilator and in the treatment of bradycardia.
Uniqueness of rac-Epinephrine-3-O-sulfate: this compound is unique due to its sulfate ester group, which may influence its pharmacokinetics and pharmacodynamics compared to other adrenergic compounds. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H13NO6S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
[2-hydroxy-5-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15) |
InChI Key |
UVOUYHHCKBJLOS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)




![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)


![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
